molecular formula C26H28O16 B11935165 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

Cat. No.: B11935165
M. Wt: 596.5 g/mol
InChI Key: NKVFUCSDZNNOHZ-JQSBCWDXSA-N
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Description

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one: is a complex organic compound known for its significant biological activities. This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyphenyl and trihydroxyoxan groups. The key steps typically involve:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of hydroxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of trihydroxyoxan groups: These groups are typically introduced through glycosylation reactions using suitable glycosyl donors and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a model compound for studying the reactivity and properties of flavonoids.

Biology:

  • The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
  • It has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Medicine:

  • The compound shows promise in anticancer research due to its ability to inhibit the growth of cancer cells.
  • It is being investigated for its potential to treat neurodegenerative diseases due to its neuroprotective effects.

Industry:

  • The compound is used in the formulation of dietary supplements and functional foods due to its health benefits.
  • It is also used in the cosmetic industry for its antioxidant and anti-aging properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

    Neuroprotective activity: It modulates signaling pathways involved in neuronal survival and function, protecting against neurodegeneration.

Comparison with Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.

    Luteolin: A flavonoid with significant anti-inflammatory and neuroprotective activities.

Uniqueness:

  • The unique combination of hydroxyphenyl and trihydroxyoxan groups in the compound enhances its solubility and bioavailability compared to other flavonoids.
  • Its specific molecular structure allows for more effective interactions with biological targets, leading to enhanced biological activities.

Properties

Molecular Formula

C26H28O16

Molecular Weight

596.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)42-24-21(37)23(41-25-19(35)15(31)11(30)7-38-25)17(33)14-10(29)5-12(39-22(14)24)8-1-3-9(28)4-2-8/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1

InChI Key

NKVFUCSDZNNOHZ-JQSBCWDXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)OC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

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